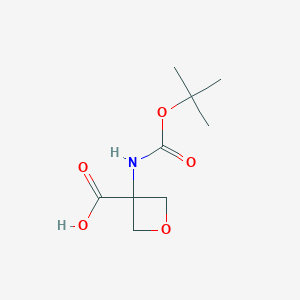

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

説明

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-9(6(11)12)4-14-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIINBAWOESLQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717775 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159736-25-0 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Boc-amino)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, commonly referred to as 3-Boc-amino-3-oxetanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.221 g/mol. The compound features an oxetane ring, which is known for its unique properties that can influence biological activity.

Mechanisms of Biological Activity

The biological activity of 3-Boc-amino-3-oxetanecarboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxetane ring may serve as a bioisostere for carboxylic acids, potentially influencing the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

- Antiviral and Antibacterial Properties : Similar compounds with β-amino acid moieties have shown antiviral and antibacterial activities. For instance, derivatives containing oxetane rings have been studied for their ability to inhibit neuraminidase, a target in antiviral drug development .

- Modulation of Immune Responses : Compounds with similar structures have demonstrated the ability to modulate immune responses, such as inhibiting tumor necrosis factor-alpha (TNF-α) production in immune cell cultures .

In Vitro Studies

Recent studies have evaluated the biological activity of 3-Boc-amino-3-oxetanecarboxylic acid through various in vitro assays:

- COX and LOX Inhibition : In vitro assays have shown that oxetane derivatives can inhibit the production of eicosanoids by affecting both COX and LOX pathways. For example, compounds structurally related to 3-Boc-amino-3-oxetanecarboxylic acid were found to inhibit the formation of prostaglandins and leukotrienes, suggesting anti-inflammatory potential .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3-Boc-amino-3-oxetanecarboxylic acid | TBD | COX/LOX Inhibition |

| Related oxetane derivative | 50 | Neuraminidase Inhibition |

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacological effects of related compounds:

- Anti-inflammatory Activity : Animal models demonstrated that certain oxetane-containing compounds could reduce carrageenan-induced edema, indicating potential anti-inflammatory effects comparable to established drugs like tacrolimus .

Case Studies

- Antiviral Activity : A study highlighted the synthesis of β-amino acid heterocycles that included oxetane moieties. These compounds exhibited moderate activity against viral neuraminidases, suggesting that structural modifications could lead to effective antiviral agents .

- Cancer Research : Investigations into the role of oxetanes in cancer treatment revealed that these compounds could inhibit specific signaling pathways involved in tumor growth and metastasis, although further research is needed to fully understand their mechanisms .

科学的研究の応用

Medicinal Chemistry

The compound is explored for its potential as a pharmacophore due to its structural similarity to amino acids. Its derivatives may exhibit biological activities that can be leveraged in drug development. Notable applications include:

- Modulation of NMDA Receptors : Research indicates that this compound can influence synaptic plasticity and memory functions, making it a candidate for neuropharmacological studies.

- Antimicrobial Properties : Derivatives have shown activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Organic Synthesis

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid serves as a versatile building block in organic synthesis:

- Peptidomimetics : Its ability to mimic peptide structures while offering enhanced stability makes it valuable in designing therapeutics that require prolonged efficacy.

- Chemical Libraries for Drug Discovery : The compound's unique structure allows researchers to create diverse chemical libraries aimed at discovering new drugs.

Materials Science

In industrial applications, this compound can be integrated into polymers and materials to enhance their properties. Its incorporation may lead to materials with improved mechanical strength or chemical resistance.

Case Study 1: Antiviral Activity

Research has demonstrated that oxetane nucleosides exhibit antiviral properties, particularly against HIV. The incorporation of an oxetane moiety into nucleosides has shown promise in inhibiting viral replication, suggesting therapeutic potential in antiviral drug development.

Case Study 2: Peptidomimetic Applications

The unique structure of this compound allows it to function as a peptidomimetic. Studies have indicated that compounds designed with this structure can effectively mimic natural peptides while resisting enzymatic degradation, which is advantageous for therapeutic applications.

類似化合物との比較

Key Observations :

- Protecting Groups : The Boc group offers acid-labile deprotection (e.g., via trifluoroacetic acid), whereas the benzyloxycarbonyl (Cbz) group requires hydrogenation, posing safety risks .

- Aromatic vs. Aliphatic Substituents: The 4-chlorophenyl derivative lacks an amino group, prioritizing lipophilicity over hydrogen-bonding capacity, making it suitable for membrane-permeable drug candidates .

Non-Oxetane Bicyclic Carboxylic Acids

Key Observations :

- Ring Size and Flexibility : The six-membered cyclohexane and piperidine rings offer greater conformational flexibility compared to the strained oxetane, which may reduce metabolic stability but improve synthetic yields .

- Functional Group Diversity : The ketone group in these compounds introduces additional reactivity for crosslinking or further derivatization.

準備方法

Synthesis of Oxetane-3-carboxylic Acid Core

The oxetane-3-carboxylic acid scaffold is commonly prepared via catalytic oxidation of 3-hydroxymethyl-oxetanes. This approach is well-documented in patent literature and academic reviews.

- Catalytic Oxidation of 3-Hydroxymethyl-oxetanes

3-Hydroxymethyl-oxetanes serve as starting materials and are oxidized in an aqueous alkaline medium using oxygen or air as the oxidant. The reaction is catalyzed by palladium and/or platinum catalysts, sometimes with activators such as bismuth nitrate.- Reaction conditions:

- Temperature: 0 °C to boiling point (typically ~80 °C)

- Pressure: Atmospheric to 10 bar (commonly atmospheric)

- Catalyst: 5% Pd on activated charcoal or platinum catalysts

- Medium: Aqueous sodium hydroxide solution

- The reaction progress is monitored by oxygen uptake, ceasing when theoretical oxygen consumption is reached.

- Workup involves acidification (e.g., with sulfuric acid) and extraction with organic solvents like methyl isobutyl ketone.

- Yields are high, often >95%, with excellent purity, minimizing the need for further distillation due to the thermal lability of oxetane carboxylic acids.

- Reaction conditions:

Boc-Protection of 3-Aminooxetane-3-carboxylic Acid

The key step to obtain 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid involves the protection of the amino group on 3-aminooxetane-3-carboxylic acid using di-tert-butyl dicarbonate ((Boc)2O). Multiple methods have been reported with varying bases, solvents, temperatures, and reaction times.

- The Boc-protection generally proceeds smoothly under mild conditions with bases facilitating deprotonation of the amino group to enhance nucleophilicity toward (Boc)2O.

- The choice of base and solvent influences yield and purity, with organic bases like tetramethylammonium hydroxide and triethylamine providing higher yields than aqueous sodium hydroxide alone.

Additional Notes on Reaction Workup and Purification

- After Boc-protection, the reaction mixtures are typically concentrated and purified by flash column chromatography or extracted with ethyl acetate after acidification to pH ~2-3 to remove inorganic salts and unreacted reagents.

- The Boc-protected product is isolated as a white solid, with LC-MS confirming the molecular ion at m/z 218.1 [M+H]+.

- In some protocols, crude Boc-protected oxetane acid is directly used for further coupling or derivatization without extensive purification.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The catalytic oxidation method for oxetane-3-carboxylic acid is advantageous due to the use of inexpensive and readily available reagents (oxygen, palladium catalyst) and mild conditions that preserve the sensitive oxetane ring.

- Boc-protection efficiency depends on the base and solvent system; organic bases in aprotic solvents favor higher yields and cleaner products.

- The Boc-protected oxetane acid is stable and suitable for further synthetic transformations, including amide bond formation and coupling reactions.

- The thermal sensitivity and polymerization tendency of oxetane carboxylic acids necessitate careful control of reaction and purification conditions.

Q & A

Q. What are the standard synthetic routes for 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, and how can reaction yields be optimized?

The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For oxetane derivatives, the oxetane ring is often pre-functionalized before introducing the Boc group. Key steps include:

- Amine Protection : React the primary amine with Boc₂O under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 1–24 hours .

- Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt for subsequent reactions.

Yield optimization involves controlling reaction temperature, stoichiometry (1.2–2.0 equivalents of Boc₂O), and purity of starting materials. Impurities in the oxetane precursor can lead to side reactions, requiring rigorous purification (e.g., column chromatography) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and oxetane ring protons (3.5–4.5 ppm). The carboxylic acid proton is often absent due to exchange broadening but can be observed in DMSO-d₆ .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₅NO₅: 218.1022).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~2500–3300 cm⁻¹ (carboxylic acid O–H stretch) .

Q. What are the recommended safety protocols for handling this compound?

While specific toxicological data are limited, structural analogs suggest potential skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. No ecological toxicity data are available, so dispose of waste via licensed facilities .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

The oxetane ring’s stereochemistry can lead to enantiomer formation. To achieve high enantiomeric excess (ee):

- Chiral Catalysts : Use asymmetric catalysis (e.g., Cinchona alkaloids) during ring formation or Boc protection.

- Chiral HPLC : Validate purity using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as described in enantiomorph-polarity estimation methods .

Q. How does the Boc group influence stability under acidic/basic conditions?

The Boc group is acid-labile (cleaved with TFA or HCl/dioxane) but stable under mild basic conditions (pH < 10). For prolonged storage, avoid acidic solvents (e.g., DCM with trace HCl). Stability studies using TGA/DSC show decomposition above 150°C, requiring storage at –20°C in inert atmospheres .

Q. What strategies are used to resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 50–90%) often stem from:

- Reagent Quality : Impurities in Boc₂O reduce efficiency. Use freshly distilled reagents.

- Oxetane Ring Strain : Side reactions during Boc protection require kinetic control (low temperatures).

Systematic DOE (Design of Experiments) can isolate critical variables (e.g., solvent polarity, base strength) .

Q. How is this compound applied in peptide-mimetic drug design?

The oxetane ring enhances metabolic stability and bioavailability compared to traditional peptide backbones. Applications include:

Q. What computational methods predict its interaction with biological targets?

Q. How do structural modifications impact solubility and crystallinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。